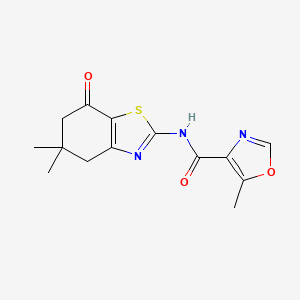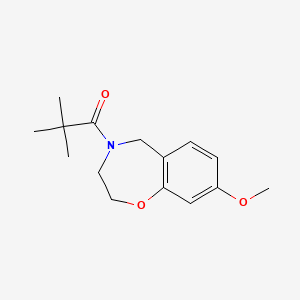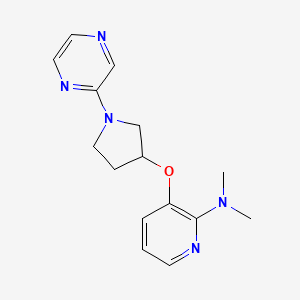![molecular formula C20H23F2N3O3 B7051711 2-[3-(difluoromethoxy)propylcarbamoylamino]-N,3-diphenylpropanamide](/img/structure/B7051711.png)
2-[3-(difluoromethoxy)propylcarbamoylamino]-N,3-diphenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(difluoromethoxy)propylcarbamoylamino]-N,3-diphenylpropanamide is a synthetic organic compound characterized by the presence of difluoromethoxy, propylcarbamoylamino, and diphenylpropanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(difluoromethoxy)propylcarbamoylamino]-N,3-diphenylpropanamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the difluoromethoxy intermediate: This step involves the reaction of a suitable alcohol with a difluoromethylating agent under basic conditions to form the difluoromethoxy group.
Coupling with propylcarbamoylamino group: The difluoromethoxy intermediate is then reacted with a propylcarbamoylamino derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Introduction of diphenylpropanamide:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(difluoromethoxy)propylcarbamoylamino]-N,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, amines; reactions often require the presence of a base and are conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
2-[3-(difluoromethoxy)propylcarbamoylamino]-N,3-diphenylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 2-[3-(difluoromethoxy)propylcarbamoylamino]-N,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(trifluoromethoxy)propylcarbamoylamino]-N,3-diphenylpropanamide
- 2-[3-(methoxy)propylcarbamoylamino]-N,3-diphenylpropanamide
- 2-[3-(difluoromethyl)propylcarbamoylamino]-N,3-diphenylpropanamide
Uniqueness
Compared to similar compounds, 2-[3-(difluoromethoxy)propylcarbamoylamino]-N,3-diphenylpropanamide is unique due to the presence of the difluoromethoxy group, which imparts distinct physicochemical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
2-[3-(difluoromethoxy)propylcarbamoylamino]-N,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O3/c21-19(22)28-13-7-12-23-20(27)25-17(14-15-8-3-1-4-9-15)18(26)24-16-10-5-2-6-11-16/h1-6,8-11,17,19H,7,12-14H2,(H,24,26)(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOZKVCSDTYGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2)NC(=O)NCCCOC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2-bromophenoxy)propyl]oxazinane-2-carboxamide](/img/structure/B7051633.png)
![2-methyl-N-[1-(2-methylpropyl)imidazol-2-yl]pyrazole-3-carboxamide](/img/structure/B7051640.png)




![1-[(2-Bromothiophen-3-yl)methyl]-3-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)urea](/img/structure/B7051676.png)
![N-[(2S)-1-hydroxypropan-2-yl]-N,3-dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide](/img/structure/B7051677.png)
![N-[[1-(5-chloro-2-methylphenyl)pyrrolidin-3-yl]methyl]-2H-triazole-4-carboxamide](/img/structure/B7051683.png)
![3-(2-chlorophenyl)-N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-2-methylpropanamide](/img/structure/B7051691.png)
![3-[1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethylamino]pyrazine-2-carbonitrile](/img/structure/B7051707.png)
![[4-(1H-imidazol-2-yl)piperidin-1-yl]-(1-methoxyisoquinolin-3-yl)methanone](/img/structure/B7051708.png)
![5-[[8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-yl]-methylamino]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B7051730.png)
![N-[3-(dimethylamino)pyridin-4-yl]-2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxamide](/img/structure/B7051735.png)
